molecular formula C7H11N3O B13492543 (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol

Cat. No.: B13492543
M. Wt: 153.18 g/mol
InChI Key: AMJVAKCJPSETIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclopropyl group, a methyl group, and a methanol moiety attached to the triazole ring. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with methyl isocyanate followed by cyclization with hydrazine can yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol is unique due to its specific substitution pattern on the triazole ring. The presence of the cyclopropyl and methyl groups, along with the methanol moiety, imparts distinct chemical and biological properties compared to other triazole derivatives.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methanol

InChI

InChI=1S/C7H11N3O/c1-10-6(4-11)8-7(9-10)5-2-3-5/h5,11H,2-4H2,1H3

InChI Key

AMJVAKCJPSETIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C2CC2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.